

# Solubility and stability of PF-06446846 for experimental use.

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## Compound of Interest

Compound Name: PF-06446846

Cat. No.: B15574418

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## Application Notes and Protocols for PF-06446846

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the experimental use of **PF-06446846**, a selective inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation. The information covers solubility, stability, and recommended handling procedures for both in vitro and in vivo studies.

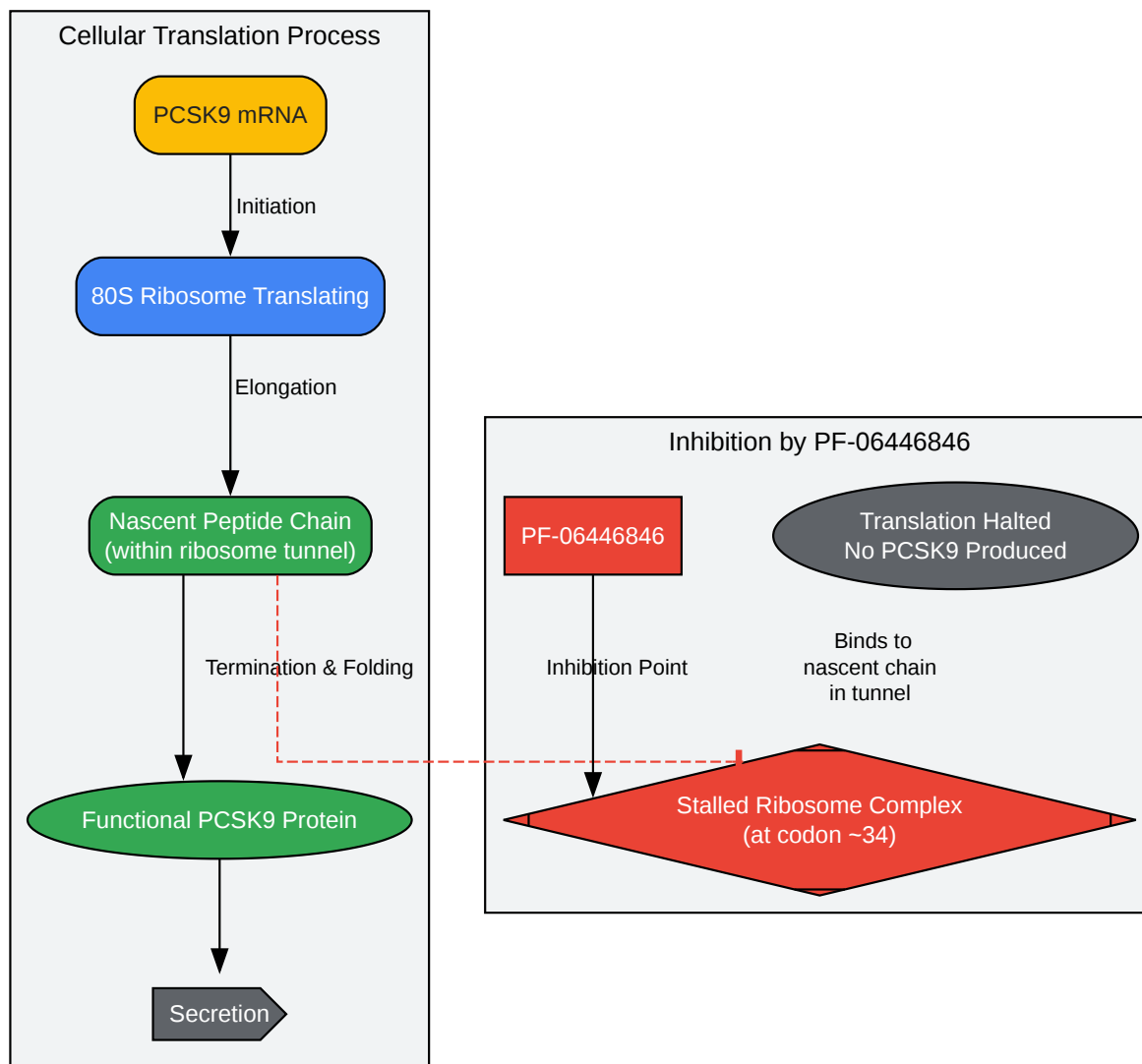
## Chemical and Physical Properties

**PF-06446846** is an orally active small molecule that selectively inhibits the translation of PCSK9.<sup>[1]</sup> It is available as a free base and a hydrochloride salt, the latter of which is more stable.<sup>[1][2]</sup>

| Property          | Value (PF-06446846)                                   | Value (PF-06446846 Hydrochloride)                                   |
|-------------------|---|---|
| Molecular Formula | C <sub>22</sub> H <sub>20</sub> ClN <sub>7</sub> O[3] | C <sub>22</sub> H <sub>21</sub> Cl <sub>2</sub> N <sub>7</sub> O[2] |
| Molecular Weight  | 433.89 g/mol [3]                                      | 470.35 g/mol [2]  |
| CAS Number        | 1632250-49-7[3]                                       | 1632250-50-0[4]   |
| Appearance        | Powder  | Powder  |

## Mechanism of Action

**PF-06446846** exerts its inhibitory effect through a novel mechanism. Instead of targeting the PCSK9 protein directly, it engages the ribosome nascent chain during mRNA translation.[5] This interaction induces the 80S ribosome to stall specifically around codon 34 of the PCSK9 transcript, thereby preventing the synthesis and subsequent secretion of the full-length PCSK9 protein.[5][6] This high selectivity for PCSK9 makes it a valuable tool for studying cholesterol metabolism.[5]



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Mechanism of **PF-06446846** selectively stalling PCSK9 translation.

## Solubility Data

The solubility of **PF-06446846** and its hydrochloride salt varies significantly across different solvents. It is crucial to use fresh, anhydrous solvents, as moisture can reduce solubility,

particularly in DMSO.[2][7] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[8]

Table 1: Solubility of **PF-06446846** (Free Base)

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes                         |
|---------|-----------------------|--------------------------|-------------------------------|
| DMSO    | 87[7]                 | 200.51[7]                | Use fresh, anhydrous DMSO.[7] |
| Ethanol | 6[9]                  | 13.82[9]                 | -                             |
| Water   | Insoluble[7]          | Insoluble[7]             | -                             |

Table 2: Solubility of **PF-06446846** Hydrochloride

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes                                |
|---------|-----------------------|--------------------------|--------------------------------------|
| DMSO    | 94[2]                 | 199.85[2]                | Ultrasonic agitation may be used.[4] |
| Water   | 100[8]                | 212.61[8]                | -                                    |
| PBS     | 100[8]                | 212.61[8]                | -                                    |

## Stability and Storage

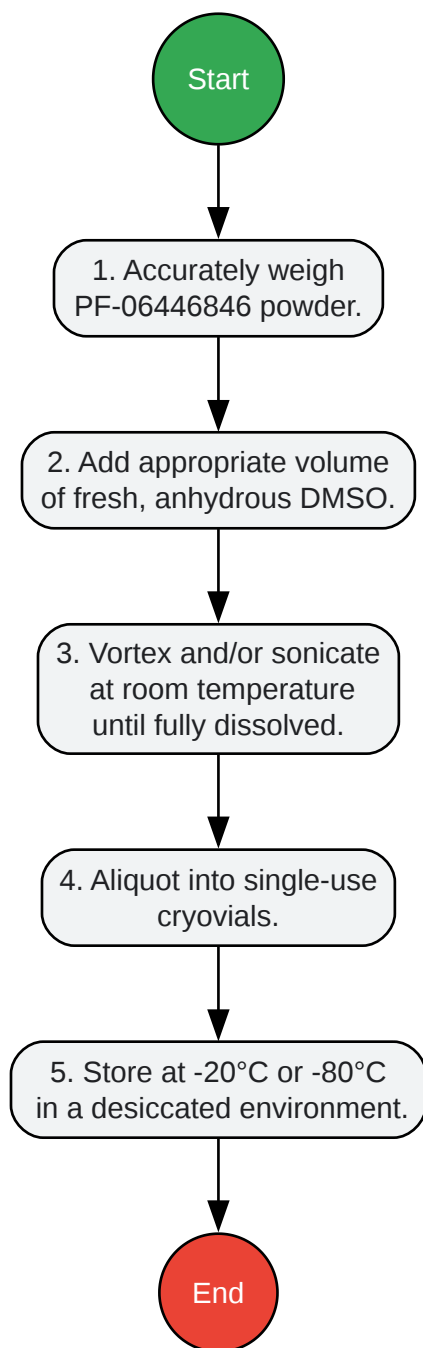
Proper storage is essential to maintain the integrity of the compound. The free base form is noted to be prone to instability.[1]

Table 3: Recommended Storage Conditions

| Form                     | Storage Temperature    | Duration                           | Notes  |
|--------------------------|------------------------|------------------------------------|--|
| Powder                   | -20°C[7]               | 3 years[7]                         | Store sealed, away from moisture.[8]             |
| 4°C[4]                   | -                      | For hydrochloride salt, sealed.[4] |  |
| Stock Solution (in DMSO) | -80°C[7][8]            | 1-2 years[7][8]                    | Aliquot to avoid repeated freeze-thaw cycles.[7] |
| -20°C[7][8]              | 1 month - 1 year[7][8] | -                                  |  |

## Protocols for Solution Preparation

This protocol describes the preparation of a concentrated stock solution in DMSO, which can be used for subsequent dilutions for in vitro experiments.



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Workflow for preparing a DMSO stock solution.

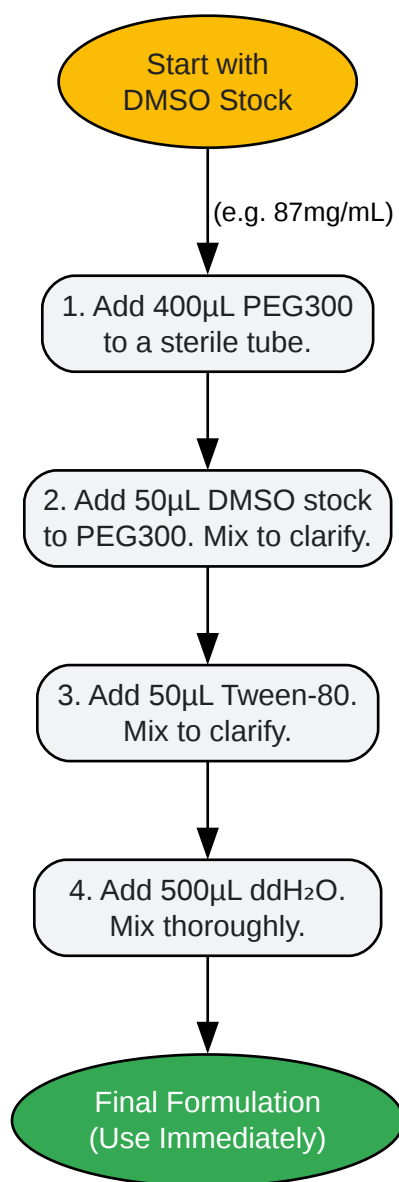
- Accurately weigh the desired amount of **PF-06446846** powder in a sterile conical tube.
- Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 87 mg/mL for the free base).[7]

- Vortex the solution thoroughly. If needed, use a sonicator bath to ensure the compound is fully dissolved, resulting in a clear solution.[8]
- Dispense the stock solution into smaller, single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.[7]
- Store the aliquots at -80°C for long-term stability (up to 1-2 years) or at -20°C for shorter periods.[7][8]

**PF-06446846** is orally active.[8] The following are examples of vehicle formulations for oral administration. Note: These formulations should be prepared fresh before each use.[8]

Formulation A: PEG300/Tween-80/ddH<sub>2</sub>O Vehicle[7] This formulation is suitable for achieving a concentration of approximately 4.35 mg/mL.

- Start with a high-concentration stock solution in DMSO (e.g., 87 mg/mL).
- In a sterile tube, add 400 µL of PEG300.
- Add 50 µL of the 87 mg/mL DMSO stock solution to the PEG300 and mix until the solution is clear.
- Add 50 µL of Tween-80 to the mixture and mix again until clear.
- Add 500 µL of ddH<sub>2</sub>O to bring the final volume to 1 mL. Mix thoroughly. The final solvent ratio is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH<sub>2</sub>O.[7]



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Workflow for preparing an *in vivo* oral formulation.

Formulation B: SBE- $\beta$ -CD in Saline Vehicle[8] This formulation can achieve a solubility of  $\geq 5$  mg/mL.

- Prepare a stock solution in DMSO (e.g., 50 mg/mL).
- Prepare a 20% solution of SBE- $\beta$ -CD (Sulfobutylether- $\beta$ -cyclodextrin) in saline.



- To prepare a 1 mL working solution, add 100  $\mu$ L of the 50 mg/mL DMSO stock to 900  $\mu$ L of the 20% SBE- $\beta$ -CD solution.
- Mix until a clear solution is obtained. The final solvent ratio is 10% DMSO and 90% (20% SBE- $\beta$ -CD in Saline).[8]

Formulation C: Corn Oil Vehicle[8] This formulation can also achieve a solubility of  $\geq 5$  mg/mL.

- Prepare a stock solution in DMSO (e.g., 50 mg/mL).
- To prepare a 1 mL working solution, add 100  $\mu$ L of the 50 mg/mL DMSO stock to 900  $\mu$ L of corn oil.
- Mix thoroughly. The final solvent ratio is 10% DMSO and 90% Corn Oil.[8]

## Biological Activity

**PF-06446846** has been shown to be a potent inhibitor of PCSK9 secretion and function in cellular assays.

Table 4: In Vitro Efficacy

| Assay  | Cell Line               | IC <sub>50</sub> Value | Reference |
|--|-------------------------|------------------------|-----------|
| PCSK9 Secretion Inhibition                   | Huh7                    | 0.3 $\mu$ M            | [3][8]    |
| PCSK9(1–35)-Luciferase Expression            | -                       | 2 $\mu$ M              | [1][3]    |
| Cytotoxicity (Rat Lin <sup>-</sup> cells)    | Rat Bone Marrow         | 2.9 $\mu$ M            | [1]       |
| Cytotoxicity (Human CD34 <sup>+</sup> cells) | Human CD34 <sup>+</sup> | 2.7 $\mu$ M            | [1]       |

In vivo, oral administration of **PF-06446846** in rats has been shown to lower plasma PCSK9 in a dose-dependent manner, which in turn reduces total cholesterol levels.[8][10]

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